![molecular formula C11H13N5O B1517681 5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 443113-22-2](/img/structure/B1517681.png)
5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as 5-amino-1,2,3-triazole-4-carboxamide (ATC), is an important organic compound in the fields of organic chemistry and biochemistry. It is a member of the triazole family, which is a group of heterocyclic compounds containing three nitrogen atoms in a ring. ATC is a versatile compound that has a wide range of applications in both scientific research and laboratory experiments.
Scientific Research Applications
Synthesis and Structural Modification
A study detailed the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing a method to create triazole-based scaffolds, which are pivotal for developing peptidomimetics and biologically active compounds. This method addresses the Dimroth rearrangement issue by offering a protocol that yields a protected version of this triazole amino acid, demonstrating its potential in creating HSP90 inhibitors and triazole-containing dipeptides with structural motives typical of turn inducers (Ferrini et al., 2015).
Another relevant research avenue involves the synthesis of 1,2,3-Triazole Analogues of 2-Aminobenzylamine, where 4-Amino-5-aminomethyl-1,2,3-triazoles were synthesized by reducing the corresponding 4-amino-5-cyanotriazoles. This process underscores the versatility of triazole compounds in creating structurally diverse and potentially biologically active analogues (Albert, 1970).
Biological Activity and Potential Applications
Research into the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-е][1,4]diazepines from 5-Amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides has opened new pathways for creating compounds with potential therapeutic uses. The intramolecular cyclization process used in this study highlights the chemical flexibility and applicability of triazole derivatives in medicinal chemistry (Kemskiy et al., 2018).
properties
IUPAC Name |
5-amino-1-(3,5-dimethylphenyl)triazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-3-7(2)5-8(4-6)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQTCLOZRLKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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